

## A meta-analysis of clinical trials involving the PET tracer MK-3328.

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## A Comparative Guide to the Amyloid-β PET Tracer MK-3328

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of the clinical trial data for the PET tracer **MK-3328** and compares its performance with alternative amyloid-β imaging agents. The information is compiled from publicly available clinical trial data and research publications to offer an objective overview for researchers in the field of Alzheimer's disease and neurodegenerative disorders.

#### Introduction to MK-3328

**MK-3328** is a fluorine-18 labeled PET tracer developed for the in vivo quantification of amyloid- $\beta$  (A $\beta$ ) plaques in the brain, a key pathological hallmark of Alzheimer's disease.[1][2][3] Developed to offer an alternative to the short-half-life carbon-11 labeled Pittsburgh Compound B ([11C]PIB), **MK-3328** aimed to provide a more accessible tool for clinical trials and diagnostics. However, its clinical development was halted prematurely.

#### **Clinical Trial and Performance of MK-3328**

A Phase Ib, multi-center, open-label clinical trial (NCT01385033) was conducted to evaluate the performance of [18F]**MK-3328** in individuals with Alzheimer's disease (AD), mild cognitive impairment (MCI), and healthy elderly (HE) subjects. The primary objective was to validate the tracer's ability to quantify A $\beta$  plaque burden.[1][2][4]



The trial was terminated due to futility, as an interim analysis revealed that the PET signal from **MK-3328** could not adequately discriminate between subjects with Alzheimer's disease and healthy elderly controls.[4]

**Ouantitative Data for MK-3328** 

Parameter	Value	Source
Binding Affinity (Kd) to Aβ Plaques	17 ± 4 nM	In vitro study
Maximum Binding Capacity (Bmax)	1600 ± 419 fmol/mg protein	In vitro study
Off-target Binding Affinity (Kd) to MAO-B	6 ± 3 nM	In vitro study

### Comparison with Alternative Amyloid-B PET Tracers

Several other PET tracers for amyloid-β imaging are widely used in clinical research and have received regulatory approval. The most notable alternatives include [11C]PIB, florbetapir ([18F]AV-45), flutemetamol ([18F]GE067), and florbetaben ([18F]Neuraceq).

### **Comparative Quantitative Data**



Tracer	Binding Affinity (Kd) for Aβ Plaques (nM)	Typical Cortical SUVR (AD vs. HC)	Key Characteristics
[11C]PIB	~1-5	~1.8 - 2.5	Gold standard, short half-life (20 min), high affinity and specificity.  [5]
Florbetapir ([18F]AV- 45)	3.7	~1.4 - 1.7	FDA-approved, longer half-life (~110 min), lower cortical retention than PIB.[6][7]
Flutemetamol ([18F]GE067)	~1-3	~1.5 - 2.0	FDA-approved, structurally similar to PIB, higher white matter retention.[6]
Florbetaben ([18F]Neuraceq)	~5-8	~1.5 - 1.8	FDA-approved, good correlation with [11C]PIB.[8]
MK-3328	17 ± 4	Not sufficient discrimination	High affinity but failed to discriminate between AD and HC in vivo.

SUVR (Standardized Uptake Value Ratio) values are approximate and can vary based on the reference region, image acquisition, and processing protocols.

# Experimental Protocols MK-3328 PET Imaging Protocol (NCT01385033)

- Radiotracer Administration: A single intravenous (IV) dose of [18F]MK-3328 (~150 MBq) was administered.[4]
- Image Acquisition:



- Dynamic Scan: Performed for approximately 90 minutes post-injection.
- Static Scan: Performed for approximately 30 minutes, starting 60 minutes after injection (60-90 min time window).[4]
- Image Analysis:
  - Regions of Interest (ROIs): Drawn on identified brain areas using co-registered MRI.
  - Quantitative Metrics: Standardized Uptake Value Ratio (SUVR) and Distribution Volume Ratio (DVR) were calculated.
  - Reference Region: Cerebellum.[2]
  - Cortical Composite SUVR: Calculated as a mean of SUVR from multiple brain regions including frontal cortex, parietal cortex, anterior and posterior cingulate gyrus, and temporal cortices.[2]

## General Protocol for FDA-Approved 18F-labeled Amyloid Tracers

- Radiotracer Administration: A single IV bolus of the respective tracer (e.g., 370 MBq for florbetapir).[9]
- Uptake Period: A waiting period is observed post-injection (e.g., 30-50 minutes for florbetapir).[9]
- Image Acquisition: A static brain PET scan of 10-20 minutes is typically acquired.
- Image Analysis:
  - Visual Read: Scans are visually assessed by trained readers as either positive or negative for amyloid plaques based on tracer-specific guidelines.[9][10]
  - Quantitative Analysis: SUVR is calculated using a cortical composite region of interest and a reference region (e.g., cerebellum or pons). The Centiloid scale can be used to standardize SUVR values across different tracers.[10][11]



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## Visualizations Amyloid-β Aggregation Pathway

The following diagram illustrates the pathological cascade of amyloid-β peptide aggregation, a key process in the development of Alzheimer's disease that amyloid PET tracers aim to visualize.



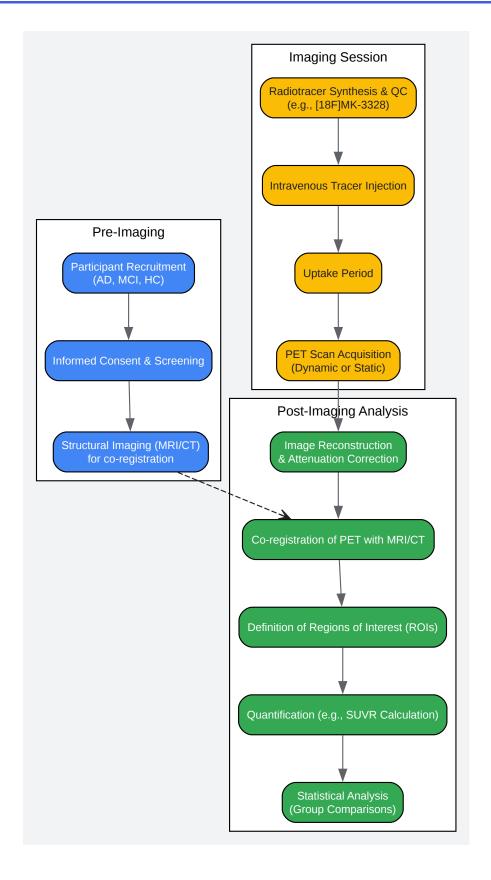
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Caption: The amyloid cascade hypothesis, from APP processing to plaque deposition.

### **Experimental Workflow for Amyloid PET Imaging**

This diagram outlines the typical workflow for a clinical research study involving an amyloid PET tracer.





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Caption: A typical workflow for an amyloid PET clinical research study.



#### Conclusion

The development of the amyloid PET tracer **MK-3328** was aimed at providing a valuable tool for Alzheimer's disease research. However, the clinical trial was terminated due to the tracer's inability to effectively differentiate between individuals with Alzheimer's disease and healthy controls, despite promising in vitro binding characteristics. This highlights the challenges in translating preclinical findings to successful clinical imaging agents. In contrast, several other 18F-labeled amyloid PET tracers, such as florbetapir, flutemetamol, and florbetaben, have demonstrated clinical utility and have become established tools in both research and clinical settings for the detection of cerebral amyloid pathology. Researchers and drug development professionals should consider the distinct characteristics and clinical performance of these tracers when designing studies that require the in vivo assessment of amyloid-β burden.

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